1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2,2-bis(hydroxymethyl)butyl) 2,4(or 1,4)-bis(2-hydroxy-3-((1-oxoneodecyl)oxy)propyl) ester, mono(hydrogen 1,2-benzenedicarboxylate)
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Overview
Description
1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2,2-bis(hydroxymethyl)butyl) 2,4(or 1,4)-bis(2-hydroxy-3-((1-oxoneodecyl)oxy)propyl) ester, mono(hydrogen 1,2-benzenedicarboxylate) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including carboxylic acids, esters, and hydroxyl groups, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 1,2,4-benzenetricarboxylic acid and 2,2-bis(hydroxymethyl)butanol. The esterification reactions can be catalyzed by acidic or basic catalysts under controlled temperatures and pressures. Protective groups may be used to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes using continuous flow reactors. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetricarboxylic acid esters: These compounds share a similar core structure but differ in the esterifying groups.
Polycarboxylic acids: Compounds with multiple carboxylic acid groups, used in similar applications.
Hydroxylated esters: Esters with hydroxyl groups, which exhibit similar reactivity.
Properties
CAS No. |
95823-41-9 |
---|---|
Molecular Formula |
C15H18O8 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
4-[2,2-bis(hydroxymethyl)butoxycarbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H18O8/c1-2-15(6-16,7-17)8-23-14(22)10-4-3-9(12(18)19)5-11(10)13(20)21/h3-5,16-17H,2,6-8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
KDIFDHMYISQIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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